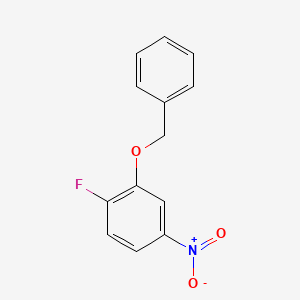

2-(Benzyloxy)-1-fluoro-4-nitrobenzene

Description

Historical Context and Discovery

2-(Benzyloxy)-1-fluoro-4-nitrobenzene emerged as a compound of interest in the late 20th century, coinciding with advancements in aromatic substitution chemistry. Its development is rooted in the broader exploration of fluoronitrobenzene derivatives, which gained momentum after the commercialization of the Halex process in the 1960s. This process, which facilitates halogen exchange reactions, enabled efficient synthesis of fluoronitrobenzenes from chloronitrobenzene precursors. The introduction of benzyloxy groups into such frameworks became feasible through nucleophilic aromatic substitution and etherification reactions. For instance, early synthetic routes involved reacting 5-fluoro-2-nitrophenol with benzyl bromide in the presence of potassium carbonate. These methods laid the groundwork for targeted modifications of aromatic systems, positioning this compound as a versatile intermediate in pharmaceutical and materials research.

Nomenclature and Classification

The systematic IUPAC name This compound reflects its structural hierarchy:

- Nitro group (-NO₂) at position 4 (highest priority substituent)

- Fluorine atom (-F) at position 1

- Benzyloxy group (-OCH₂C₆H₅) at position 2

This numbering follows IUPAC rules prioritizing functional groups by seniority (nitro > benzyloxy > fluorine). Alternative naming conventions occasionally appear in literature, such as 4-fluoro-1-nitro-2-(phenylmethoxy)benzene, but these represent the same molecular structure. The compound belongs to three distinct chemical classes:

- Nitrobenzenes (characterized by aromatic nitro groups)

- Fluoroaromatics (containing carbon-fluorine bonds)

- Benzyl ethers (featuring oxygen-linked benzyl substituents)

Chemical Identifiers and Registry Information

Key identifiers for this compound include:

| Identifier Type | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 129464-01-3 | |

| PubChem CID | 11096908 | |

| Molecular Formula | C₁₃H₁₀FNO₃ | |

| Molecular Weight | 247.22 g/mol | |

| SMILES Notation | O=N+[O-] | |

| InChI Key | FOYQTDKPDAJMPF-UHFFFAOYSA-N |

These identifiers facilitate unambiguous chemical tracking across databases and regulatory frameworks. The compound’s melting point ranges between 53–55°C, with a boiling point of 396.4°C at standard atmospheric pressure.

Isomeric Variants and Related Fluoronitrobenzene Derivatives

Structural isomerism in this family arises from positional variations of substituents:

Table 1: Isomeric Variants of Benzyloxy-Fluoronitrobenzene

| Isomer Name | CAS Number | Substituent Positions |

|---|---|---|

| 2-(Benzyloxy)-4-fluoro-1-nitrobenzene | 129464-01-3 | 1-NO₂, 2-OCH₂C₆H₅, 4-F |

| 4-(Benzyloxy)-1-fluoro-2-nitrobenzene | 941867-91-0 | 1-F, 2-NO₂, 4-OCH₂C₆H₅ |

| 1-(Benzyloxy)-2-fluoro-4-nitrobenzene | 221040-07-9 | 1-OCH₂C₆H₅, 2-F, 4-NO₂ |

These isomers demonstrate how minor positional changes alter physicochemical properties and reactivity. For example, the 1-nitro isomer (129464-01-3) exhibits greater thermal stability than its 2-nitro counterpart due to reduced steric strain.

Related fluoronitrobenzene derivatives include:

- 2-Fluoronitrobenzene (CAS 1493-27-2): Parent compound without benzyloxy substitution

- 4-Fluoronitrobenzene (CAS 350-46-9): Para-nitro isomer used in agrochemical synthesis

- 2-(Chloromethyl)-1-fluoro-4-nitrobenzene (CAS B600049): Halogenated analog with pharmaceutical applications

The Halex process remains instrumental in producing these derivatives, achieving >80% yields in industrial-scale fluorine substitutions. Recent advances have optimized solvent systems (e.g., sulfolane) and catalysts (e.g., tetrabutylammonium fluoride) to enhance reaction efficiency.

Properties

IUPAC Name |

1-fluoro-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUAOGSIUWTVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-(Benzyloxy)-4-fluorobenzene

This is the most commonly reported method for preparing 2-(Benzyloxy)-1-fluoro-4-nitrobenzene. The process involves:

- Starting material: 2-(Benzyloxy)-4-fluorobenzene

- Reagents: A nitrating mixture of concentrated nitric acid and sulfuric acid

- Conditions: Low temperature nitration to ensure regioselective introduction of the nitro group at the para position relative to the fluorine substituent

- Outcome: Selective formation of the nitro-substituted product with high purity and yield

Reaction details from literature:

- The nitration is carried out at low temperatures (often 0–5 °C) to avoid over-nitration or side reactions.

- After completion, the reaction mixture is quenched with water and the product is extracted with organic solvents such as ethyl acetate.

- Purification is typically done by chromatography or recrystallization.

This method is scalable and adaptable for industrial production, where continuous flow reactors and automated systems optimize yield and purity while minimizing by-products.

Fluorination of Chloronitrobenzene Derivatives

An alternative approach involves the nucleophilic aromatic substitution (SNAr) of chlorine atoms in chloronitrobenzene derivatives with fluoride ions to introduce the fluorine substituent. This method includes:

- Starting materials: Polychloronitrobenzene or chloronitrobenzene derivatives with chlorine atoms positioned para to the nitro group

- Reagent: Alkali metal fluoride, typically potassium fluoride (KF)

- Solvent: Sulpholane (tetrahydrothiophene-1,1-dioxide) is often used to enhance the reaction

- Temperature: Elevated temperatures around 230–250 °C

- Reaction time: From 6 to 24 hours depending on conditions

Key findings from patents and studies:

- The reaction proceeds via nucleophilic displacement of chlorine by fluoride, yielding fluoronitrobenzene derivatives.

- Sulpholane acts as a polar aprotic solvent enhancing fluoride nucleophilicity.

- Conversion rates vary with sulpholane ratio and temperature; for example, a 0.83:1 mole ratio of sulpholane to chloronitrobenzene achieves up to 94% conversion in 6 hours.

- The product can be isolated by distillation or extraction techniques.

- This method yields fluoronitrobenzene compounds with high purity and minimal by-products.

Benzyloxy Substitution via Alkylation

To introduce the benzyloxy group, a nucleophilic substitution reaction is performed:

- Starting material: 5-fluoro-2-nitrophenol

- Reagents: Benzyl bromide and potassium carbonate (K2CO3)

- Solvent: N,N-dimethylformamide (DMF)

- Conditions: Stirring at 60 °C for 3 hours

- Work-up: Dilution with water, extraction with ethyl acetate, washing, drying, and purification by flash chromatography

This reaction efficiently produces 2-(benzyloxy)-4-fluoro-1-nitrobenzene as a yellow solid with yields reported around 88%.

- The nucleophilic aromatic substitution of chlorine by fluoride in chloronitrobenzene derivatives is a robust method to introduce fluorine atoms selectively. The use of sulpholane as a solvent significantly improves conversion rates and reaction times.

- Nitration of benzyloxy-fluorobenzene derivatives allows precise control over the position of the nitro group, crucial for obtaining the desired substitution pattern without over-nitration or unwanted isomers.

- The benzyloxy group introduction via alkylation of fluoronitrophenol is straightforward and high-yielding, facilitating the synthesis of the target compound with minimal side reactions.

- Industrial scale synthesis adapts these methods with continuous flow reactors and optimized reaction parameters to maximize yield, purity, and safety.

The preparation of this compound is effectively achieved through a combination of selective nitration, nucleophilic fluorination, and benzyloxy alkylation steps. The choice of method depends on available starting materials and desired production scale. The fluorination of chloronitrobenzene derivatives using potassium fluoride in sulpholane solvent at elevated temperatures is a key industrial approach, while nitration of benzyloxy-fluorobenzene offers high regioselectivity for laboratory synthesis. The benzyloxy substitution via alkylation completes the synthesis with good yields.

These methods are well-documented in patents and peer-reviewed literature, ensuring their reliability and reproducibility for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-fluoro-4-nitrobenzene can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid (HCl) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

Reduction: Reduction of the nitro group results in the formation of 2-(Benzyloxy)-1-fluoro-4-aminobenzene.

Substitution: Nucleophilic substitution of the fluorine atom can produce various substituted benzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-1-fluoro-4-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzyloxy group can undergo cleavage or transformation under specific conditions. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Swapping substituent positions (e.g., moving nitro from para to ortho) alters the ring’s electron density, affecting reactivity in electrophilic substitution or reduction reactions. For example, the nitro group at position 1 (ortho to benzyloxy) may hinder hydrogenolysis due to steric crowding .

- Regioselectivity : The fluorine atom’s position influences directing behavior. In this compound, the meta-directing nitro and ortho-directing benzyloxy groups create distinct reactivity patterns compared to isomers .

Halogen-Substituted Analogs

Key Observations :

- Halogen Effects : Bromine (Br) and chlorine (Cl) substituents lower ring activation compared to fluorine, making these analogs less reactive toward nucleophilic aromatic substitution. Bromine’s polarizability also facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Nitro Group Absence : Compounds lacking the nitro group (e.g., 4-(Benzyloxy)-1-bromo-2-fluorobenzene) are less suited for amine synthesis but may serve as intermediates in halogenation or coupling reactions .

Functional Group Variations

Key Observations :

- Nitro vs. Chlorine : Chlorine’s weaker electron-withdrawing effect (compared to nitro) in 2-(Benzyloxy)-4-chloro-1-fluorobenzene results in a less activated aromatic ring, limiting utility in reactions requiring strong electrophilic centers .

Biological Activity

2-(Benzyloxy)-1-fluoro-4-nitrobenzene is an organic compound notable for its unique structural characteristics, including a benzyloxy group, a fluorine atom, and a nitro group. Its molecular formula is C₁₃H₁₀FNO₃, with a molecular weight of 247.22 g/mol. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential applications as a biochemical probe and its interactions with biological systems.

The presence of the fluorine atom in this compound imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine's high electronegativity and small size significantly influence the compound's reactivity and interactions with other molecules, making it particularly valuable in both chemical synthesis and biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies assessing its efficacy against various microbial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans, the compound demonstrated significant inhibitory effects. The antimicrobial activity was evaluated through serial dilution methods, revealing its potential as a therapeutic agent against infections.

Enzyme Interaction

This compound has been investigated for its role in enzyme studies. It serves as a probe in biochemical assays, particularly in studying enzyme interactions. The compound's structural features allow it to influence various biochemical processes, including the formation of oximes and hydrazones. Additionally, it has been shown to interact with cholinesterase enzymes, which are crucial for neurotransmission regulation. Inhibition studies indicate that this compound may exhibit selective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurological disorders .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.

- Radical Scavenging : Its structure allows it to act as an antioxidant by scavenging free radicals, thus protecting cells from oxidative stress.

- Biochemical Probing : As a biochemical probe, it can be used to elucidate enzyme mechanisms and metabolic pathways.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study assessed the compound's antimicrobial properties against a panel of pathogens. It demonstrated effective inhibition at varying concentrations, suggesting its potential use in developing new antimicrobial agents.

- Cholinesterase Inhibition : Another investigation focused on the compound's interaction with cholinesterases. It was found to exhibit moderate inhibitory activity against both AChE and BChE, with implications for neuropharmacological applications.

- Antioxidant Activity : The antioxidant capacity was evaluated using DPPH and ABTS assays, showing promising results that support its potential use as a protective agent against oxidative damage.

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₀FNO₃ |

| Molecular Weight | 247.22 g/mol |

| Antimicrobial Activity | Effective against multiple microbial strains |

| Enzyme Interaction | Inhibits AChE and BChE |

| Antioxidant Activity | Positive results in DPPH/ABTS assays |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Benzyloxy)-1-fluoro-4-nitrobenzene in laboratory settings?

- Methodological Answer:

- Ventilation: Use enclosed systems or local exhaust ventilation to minimize inhalation exposure .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, add a face shield and dust mask .

- Emergency Measures: Install safety showers and eyewash stations. In case of skin contact, wash immediately with water for ≥15 minutes; for ingestion, rinse mouth and seek medical aid .

- Waste Disposal: Segregate waste and transfer to certified hazardous waste disposal services to prevent environmental release .

Q. How can researchers verify the purity of this compound after synthesis?

- Methodological Answer:

- Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and acetonitrile/water mobile phase to separate impurities. Compare retention times with standards .

- Spectroscopy: Confirm structural integrity via H/F NMR (e.g., aromatic proton splitting patterns at δ 7.2–8.5 ppm, fluorine coupling constants) and FT-IR (nitro group absorption at ~1520 cm) .

- Elemental Analysis: Validate molecular composition (CHFNO) with ≤0.3% deviation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer:

- Step 1: Benzylation of 2-fluoro-4-nitrophenol using benzyl bromide and a base (e.g., KCO) in DMF at 80°C for 12 hours .

- Step 2: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Isolate via column chromatography (yield: ~65–75%) .

- By-Product Mitigation: Optimize stoichiometry (1.2 eq benzyl bromide) to reduce unreacted phenol or di-benzylated derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps. The nitro group deactivates the ring, directing electrophiles to the 5-position (meta to fluorine) .

- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) to assess activation barriers for nitration or halogenation .

- Validation: Correlate computational predictions with experimental results (e.g., regioselectivity in bromination) .

Q. What strategies resolve contradictions in spectroscopic data for nitroaromatic derivatives of this compound?

- Methodological Answer:

- Orthogonal Techniques: Combine F NMR (to detect fluorine environment shifts) with X-ray crystallography for unambiguous structural assignment .

- Dynamic Effects: Account for rotational barriers in benzyloxy groups using variable-temperature NMR to explain splitting anomalies .

- Case Study: If HPLC purity conflicts with elemental analysis, re-crystallize from ethanol/water and re-test to exclude solvent-trapped impurities .

Q. How does the electronic nature of substituents influence the stability of this compound under acidic conditions?

- Methodological Answer:

- Mechanistic Probes: Conduct pH-dependent stability assays (1M HCl, 25–60°C). Monitor degradation via UV-Vis (λ~270 nm for nitro group) .

- Electron-Withdrawing Effects: The nitro group increases susceptibility to hydrolysis; compare with analogues (e.g., 2-benzyloxy-4-fluoroacetophenone) to isolate electronic contributions .

- Stabilization Strategies: Introduce electron-donating groups (e.g., methoxy) at the 3-position to reduce hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.